molecular formula C26H28N4O4 B3287591 3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-82-0

3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No. B3287591
CAS RN: 847387-82-0
M. Wt: 460.5 g/mol
InChI Key: DJTKUCXMEDEVNI-UHFFFAOYSA-N
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Description

“3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a chemical compound. It is part of the imidazo[1,2-a]pyrimidines class of compounds, which are crucial target products and key intermediates . These compounds have a broad spectrum of biological activity profiles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been developed mostly on the basis of metal catalyzed reactions and functionalizations . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These procedures have been efficiently applied in the preparation of important drugs and promising drug candidates .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines are synthesized through various chemical reactions . The initial imine formation is the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Future Directions

In terms of future directions, compound 4 was chosen as a starting lead compound for further structural modification to achieve selective dual inhibition of DDR1 and DDR2 . This suggests that “3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” and similar compounds could be further studied and modified for potential therapeutic applications.

properties

IUPAC Name

3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-5-32-22-14-19(15-23(33-6-2)24(22)34-7-3)25(31)28-20-13-18(10-9-17(20)4)21-16-30-12-8-11-27-26(30)29-21/h8-16H,5-7H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTKUCXMEDEVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
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Reactant of Route 4
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3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Reactant of Route 5
3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Reactant of Route 6
3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

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